Cas no 54190-76-0 (2-Hydroxy Imipramine Beta-D-Glucuronide)

2-Hydroxy Imipramine Beta-D-Glucuronide 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy Imipramine b-D-Glucuronide
- 2-Hydroxy Imipramine β-D-Glucuronide
- 54190-76-0
- DTXSID301343856
- CHEBI:192124
- (2S,3S,4S,5R,6S)-6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- 2-Hydroxy Imipramine ?-D-Glucuronide
- 2-Hydroxy Imipramine beta -D-Glucuronide
- 2-Hydroxy-imipramine glucuronide
- 2-Hydroxy Imipramine Beta-D-Glucuronide
-
- インチ: InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20-,21-,22+,23-,25+/m0/s1
- InChIKey: CBEJFHYWZSCYSD-LYVDORBWSA-N
- SMILES: O=C(O)[C@H]4O[C@@H](Oc1ccc3c(c1)CCc2ccccc2N3CCCN(C)C)[C@H](O)[C@@H](O)[C@@H]4O
計算された属性
- 精确分子量: 472.22095136g/mol
- 同位素质量: 472.22095136g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 9
- 重原子数量: 34
- 回転可能化学結合数: 7
- 複雑さ: 680
- 共价键单元数量: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 123Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 177-179°C
- Boiling Point: 714.6±60.0 °C at 760 mmHg
- フラッシュポイント: 386.0±32.9 °C
- じょうきあつ: 0.0±2.4 mmHg at 25°C
2-Hydroxy Imipramine Beta-D-Glucuronide Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Hydroxy Imipramine Beta-D-Glucuronide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H943410-2mg |
2-Hydroxy Imipramine Beta-D-Glucuronide |
54190-76-0 | 2mg |
$ 466.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-209187-1 mg |
2-Hydroxy Imipramine β-D-Glucuronide, |
54190-76-0 | 1mg |
¥3,685.00 | 2023-07-10 | ||
Biosynth | MH09757-2 mg |
2-Hydroxyimipramine b-D-glucuronide |
54190-76-0 | 2mg |
$808.50 | 2023-01-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-209187-1mg |
2-Hydroxy Imipramine β-D-Glucuronide, |
54190-76-0 | 1mg |
¥3685.00 | 2023-09-05 | ||
Biosynth | MH09757-5 mg |
2-Hydroxyimipramine b-D-glucuronide |
54190-76-0 | 5mg |
$1,732.50 | 2023-01-03 | ||
Biosynth | MH09757-10 mg |
2-Hydroxyimipramine b-D-glucuronide |
54190-76-0 | 10mg |
$2,887.50 | 2023-01-03 | ||
TRC | H943410-5mg |
2-Hydroxy Imipramine Beta-D-Glucuronide |
54190-76-0 | 5mg |
$ 1143.00 | 2023-09-07 | ||
TRC | H943410-1mg |
2-Hydroxy Imipramine Beta-D-Glucuronide |
54190-76-0 | 1mg |
$ 276.00 | 2023-09-07 | ||
Biosynth | MH09757-1 mg |
2-Hydroxyimipramine b-D-glucuronide |
54190-76-0 | 1mg |
$577.50 | 2023-01-03 |
2-Hydroxy Imipramine Beta-D-Glucuronide 関連文献
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
8. Book reviews
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
2-Hydroxy Imipramine Beta-D-Glucuronideに関する追加情報
Research Brief on 2-Hydroxy Imipramine Beta-D-Glucuronide (CAS: 54190-76-0): Recent Advances and Implications
2-Hydroxy Imipramine Beta-D-Glucuronide (CAS: 54190-76-0) is a key metabolite of imipramine, a tricyclic antidepressant widely used in the treatment of depression and anxiety disorders. Recent studies have focused on its pharmacokinetic properties, metabolic pathways, and potential therapeutic implications. This research brief synthesizes the latest findings on this compound, highlighting its significance in drug metabolism and personalized medicine.
A 2023 study published in the Journal of Pharmaceutical and Biomedical Analysis employed advanced LC-MS/MS techniques to quantify 2-Hydroxy Imipramine Beta-D-Glucuronide in human plasma samples. The research demonstrated its role as a major Phase II metabolite, with glucuronidation being a critical detoxification pathway. The study also identified significant inter-individual variability in its formation, suggesting the influence of genetic polymorphisms in UGT enzymes.
Recent pharmacological investigations have revealed that 2-Hydroxy Imipramine Beta-D-Glucuronide exhibits modified biological activity compared to its parent compound. While traditionally considered an inactive metabolite, emerging evidence suggests it may contribute to the overall pharmacological profile of imipramine through allosteric modulation of neurotransmitter transporters. This challenges the conventional view of glucuronide metabolites as merely detoxification products.
In the context of therapeutic drug monitoring, a 2024 multicenter study established reference ranges for 2-Hydroxy Imipramine Beta-D-Glucuronide in various patient populations. The findings emphasized the importance of monitoring this metabolite alongside imipramine to optimize treatment outcomes and minimize adverse effects, particularly in patients with impaired glucuronidation capacity.
From a drug development perspective, recent synthetic chemistry advancements have enabled the production of high-purity 2-Hydroxy Imipramine Beta-D-Glucuronide reference standards (CAS: 54190-76-0). These standards are proving invaluable for analytical method validation and in vitro studies investigating drug-drug interactions involving glucuronidation pathways.
The compound's stability profile has been extensively characterized in recent stability-indicating studies. Research published in the Journal of Analytical Chemistry (2024) demonstrated that 2-Hydroxy Imipramine Beta-D-Glucuronide remains stable under typical storage conditions but shows pH-dependent degradation in aqueous solutions, with optimal stability observed at physiological pH.
Emerging applications include the use of 2-Hydroxy Imipramine Beta-D-Glucuronide as a biomarker for assessing UGT enzyme activity in drug metabolism studies. This application is particularly relevant in precision medicine approaches aiming to individualize antidepressant therapy based on metabolic phenotypes.
Future research directions highlighted in recent reviews include investigating the potential enterohepatic recirculation of 2-Hydroxy Imipramine Beta-D-Glucuronide and its impact on imipramine's pharmacokinetics, as well as exploring its interactions with gut microbiota through bacterial β-glucuronidase activity.
54190-76-0 (2-Hydroxy Imipramine Beta-D-Glucuronide) Related Products
- 25521-31-7(2-Hydroxy Desipramine b-D-Glucuronide)
- 1234692-85-3((R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid)
- 75829-66-2(Phenyl 4,6-O-benzylidene-b-D-glucopyranoside)
- 2229688-10-0(1-(1-phenylprop-1-en-2-yl)cyclopentylmethanamine)
- 2172634-22-7(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic acid)
- 721913-26-4(2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)
- 1369135-49-8(1-(6-methylpyridin-2-yl)cyclopentane-1-carboxylic acid)
- 1798411-37-6((E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide)
- 887496-24-4(4-2-(trifluoromethoxy)phenyl-1H-imidazole)
- 355815-47-3((4-Fluoro-Benzyl)-(4-Methoxy-Benzyl)-Amine)




